molecular formula C11H9BrF3NO2 B8161532 Azetidin-1-yl(3-bromo-5-(trifluoromethoxy)phenyl)methanone

Azetidin-1-yl(3-bromo-5-(trifluoromethoxy)phenyl)methanone

Cat. No.: B8161532
M. Wt: 324.09 g/mol
InChI Key: KRULDJBFSPROSM-UHFFFAOYSA-N
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Description

Azetidin-1-yl(3-bromo-5-(trifluoromethoxy)phenyl)methanone is a synthetic organic compound that belongs to the class of azetidines. Azetidines are four-membered nitrogen-containing heterocycles known for their significant ring strain, which imparts unique reactivity and stability. This compound is characterized by the presence of a bromine atom, a trifluoromethoxy group, and an azetidine ring, making it a valuable intermediate in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Azetidin-1-yl(3-bromo-5-(trifluoromethoxy)phenyl)methanone typically involves the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors. One common method is the ring-closing reaction of a suitable amine with a halogenated compound under basic conditions.

    Introduction of the Bromine Atom: The bromine atom can be introduced through bromination reactions using reagents such as bromine or N-bromosuccinimide (NBS) under controlled conditions.

    Attachment of the Trifluoromethoxy Group: The trifluoromethoxy group can be introduced using trifluoromethylation reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonate (CF3SO3) in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and continuous flow processes to ensure high yield and purity. The use of automated reactors and advanced purification techniques such as chromatography and crystallization can further enhance the efficiency of production.

Chemical Reactions Analysis

Types of Reactions

Azetidin-1-yl(3-bromo-5-(trifluoromethoxy)phenyl)methanone undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to yield reduced derivatives.

    Ring-Opening Reactions: The azetidine ring can be opened under acidic or basic conditions, leading to the formation of linear or branched products.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles such as sodium azide (NaN3), potassium thiolate (KSR), or sodium alkoxide (NaOR) in polar solvents.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

    Substitution Products: Azetidin-1-yl(3-substituted-5-(trifluoromethoxy)phenyl)methanone derivatives.

    Oxidation Products: Corresponding oxides or hydroxylated derivatives.

    Reduction Products: Reduced azetidine derivatives with modified functional groups.

Scientific Research Applications

Azetidin-1-yl(3-bromo-5-(trifluoromethoxy)phenyl)methanone has several scientific research applications, including:

    Medicinal Chemistry: It serves as a key intermediate in the synthesis of pharmaceutical compounds with potential therapeutic properties.

    Organic Synthesis: The compound is used as a building block in the synthesis of complex organic molecules and natural product analogs.

    Material Science: It is utilized in the development of advanced materials with unique properties, such as polymers and coatings.

    Biological Studies: The compound is employed in biochemical assays and studies to investigate its biological activity and potential as a drug candidate.

Mechanism of Action

The mechanism of action of Azetidin-1-yl(3-bromo-5-(trifluoromethoxy)phenyl)methanone involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to target proteins or enzymes, modulating their activity and leading to desired biological effects. The trifluoromethoxy group enhances its lipophilicity, facilitating its penetration into biological membranes and improving its bioavailability.

Comparison with Similar Compounds

Similar Compounds

    Azetidin-1-yl(3-bromo-5-(trifluoromethyl)phenyl)methanone: Similar structure but with a trifluoromethyl group instead of a trifluoromethoxy group.

    Azetidin-1-yl(3-chloro-5-(trifluoromethoxy)phenyl)methanone: Similar structure but with a chlorine atom instead of a bromine atom.

    Aziridin-1-yl(3-bromo-5-(trifluoromethoxy)phenyl)methanone: Similar structure but with an aziridine ring instead of an azetidine ring.

Uniqueness

Azetidin-1-yl(3-bromo-5-(trifluoromethoxy)phenyl)methanone is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties

Properties

IUPAC Name

azetidin-1-yl-[3-bromo-5-(trifluoromethoxy)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrF3NO2/c12-8-4-7(10(17)16-2-1-3-16)5-9(6-8)18-11(13,14)15/h4-6H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRULDJBFSPROSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1)C(=O)C2=CC(=CC(=C2)Br)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrF3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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